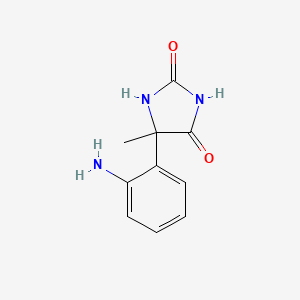

5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-(2-aminophenyl)-5-methylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-10(8(14)12-9(15)13-10)6-4-2-3-5-7(6)11/h2-5H,11H2,1H3,(H2,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZUXTYDWKDWPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the In Vitro Screening of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione Derivatives

An in-depth technical guide on the core.

Introduction: The Therapeutic Potential of the Hydantoin Scaffold

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, most famously represented by phenytoin, a cornerstone in the treatment of epilepsy. Its rigid, heterocyclic structure provides a robust framework for presenting diverse pharmacophoric features to biological targets. The specific subclass, 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione, introduces a key modification—an aminophenyl group—that opens new avenues for therapeutic targeting by offering additional hydrogen bonding capabilities and potential for further chemical derivatization.

This guide provides a comprehensive, field-proven framework for the in vitro screening of a library of these novel derivatives. The strategy outlined herein is not merely a sequence of protocols but a logical cascade designed to efficiently identify bioactive compounds, elucidate their mechanism of action, and prioritize candidates for further preclinical development. We will proceed from broad, high-throughput phenotypic screens to specific, target-based assays, ensuring that each step provides a clear, data-driven rationale for advancing a compound to the next stage.

The Screening Cascade: A Strategy for Hit Identification and Validation

A successful screening campaign requires a multi-stage approach to minimize false positives and negatives while maximizing the depth of information gathered for each compound. Our strategy is built on a three-tiered pyramid: a broad base for primary screening, a focused middle for secondary validation and target deconvolution, and a sharp peak for in-depth mechanism of action (MoA) studies.

The workflow below illustrates this logical progression. The initial goal is to cast a wide net to identify any derivative that exhibits biological activity at a reasonable concentration. Subsequent steps are designed to methodically refine this initial pool of "hits," confirming their activity and beginning the critical process of understanding how they work.

Technical Guide: Structure-Activity Relationship (SAR) of Aminophenyl Imidazolidinediones

This guide details the structure-activity relationship (SAR), synthesis, and pharmacological optimization of aminophenyl imidazolidinediones , a versatile chemotype central to the development of next-generation anti-androgens (e.g., Enzalutamide analogs) and virulence inhibitors.

Executive Summary & Pharmacophore Significance

The aminophenyl imidazolidinedione scaffold—comprising a central hydantoin (imidazolidine-2,4-dione) ring substituted with an aminophenyl moiety—represents a "privileged structure" in medicinal chemistry. Its rigidity and hydrogen-bonding capability allow it to function as a potent effector in two primary therapeutic areas:

-

Androgen Receptor (AR) Antagonism: This is the most commercially significant application. The scaffold forms the core of "second-generation" anti-androgens used in castration-resistant prostate cancer (CRPC). The imidazolidinedione ring acts as a rigid spacer that positions the aryl tail to displace Helix 12 of the AR Ligand Binding Domain (LBD), blocking co-activator recruitment.

-

Virulence Inhibition: Recent studies identify this chemotype as a specific inhibitor of Pseudomonas aeruginosa virulence factors (protease and pyocyanin), offering a non-bactericidal route to treating resistant infections.

Critical Medicinal Chemistry Insight: While the "naked" aminophenyl group (

Chemical Architecture & SAR Deep Dive

The SAR of this molecule is governed by three distinct vectors on the imidazolidinedione core.

Vector A: The Imidazolidine Core (The Anchor)

-

C2/C4 Carbonyls: Essential for hydrogen bonding with the receptor backbone (e.g., Arg752 in AR).

-

The Thio-Switch (O vs. S): Replacing the C2 oxygen with sulfur (yielding a 2-thioxoimidazolidin-4-one or thiohydantoin) dramatically increases lipophilicity and binding affinity in AR antagonists (e.g., Enzalutamide). However, the oxygenated (dione) analog is often the primary metabolite and retains significant, though reduced, activity.

-

Rule:

for AR affinity;

-

Vector B: C5 Substitution (The Conformational Lock)

-

Gem-Dimethyl Effect: Substitution at C5 with two methyl groups (gem-dimethyl) or a cycloalkyl ring (cyclobutane) is critical.

-

Mechanism: This steric bulk restricts the rotation of the phenyl ring at N1/N3, locking the molecule into a high-energy conformation that clashes with the "agonist" position of the receptor's Helix 12.

-

Observation: Unsubstituted C5 analogs often act as weak agonists. Bulky C5 analogs act as pure antagonists.

-

Vector C: The Aminophenyl Tail (The Electronic Vector)

-

Positioning: The aminophenyl group is typically attached at N3 (or N1 depending on numbering convention).

-

Electronic Tuning:

-

Electron-Withdrawing Groups (EWG): Substituents like

, -

The Amino Handle: The free

is rarely the endpoint. It serves as a nucleophilic handle for attaching "tails" (e.g., benzamides) that reach into the solvent-exposed channel of the receptor, improving solubility and pharmacokinetic (PK) properties.

-

Visualization: SAR Interaction Map

Caption: SAR Map illustrating the three critical vectors for optimizing aminophenyl imidazolidinediones.

Experimental Protocols

Protocol A: Robust Synthesis of 3-(4-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione

Rationale: Direct use of 4-aminophenyl isocyanate is hazardous and unstable. The "Nitro-Reduction Route" is the industry standard for reproducibility and safety.

Reagents:

-

2-Aminoisobutyric acid (AIB)

-

4-Nitrophenyl isocyanate

-

Triethylamine (TEA)

-

Thionyl chloride (

) or -

Palladium on Carbon (

), Hydrogen gas (

Step-by-Step Workflow:

-

Urea Formation:

-

Dissolve 2-aminoisobutyric acid (

) in -

Cool to

. Add 4-nitrophenyl isocyanate ( -

Stir at RT for 2 hours. Acidify with

to precipitate the ureido acid intermediate. Filter and dry.[1]

-

-

Cyclization (The Bucherer-Bergs Variant):

-

Suspend the ureido acid in

( -

Reflux for 4–6 hours. The acid catalyzes the cyclization to form 3-(4-nitrophenyl)-5,5-dimethylimidazolidine-2,4-dione .

-

Checkpoint: Verify formation by TLC (Ethyl Acetate/Hexane 1:1). The product is less polar than the starting material.

-

-

Nitro Reduction:

-

Dissolve the nitro-hydantoin in

or -

Add

( -

Stir under

balloon (1 atm) for 12 hours. -

Filter through Celite to remove Pd. Concentrate filtrate.

-

-

Purification:

-

Recrystallize from Ethanol/Water.

-

Yield Expectation: 65–75% overall.

-

Synthesis Diagram:

Caption: Step-by-step synthesis via the Nitro-Reduction route to ensure high purity and safety.

Protocol B: Androgen Receptor Transcriptional Reporter Assay

Rationale: This assay validates the functional antagonism of the synthesized compound, distinguishing it from an agonist.[2]

System:

-

Cell Line: LNCaP (endogenous AR) or PC3 (AR-null) transfected with wild-type AR.

-

Reporter: MMTV-Luc (Mouse Mammary Tumor Virus promoter driving Luciferase).

-

Agonist Control: R1881 (Synthetic androgen, metabolically stable).

Methodology:

-

Seeding: Plate cells (

) in 96-well plates using charcoal-stripped serum (androgen-free media). -

Transfection: After 24h, transfect with MMTV-Luc plasmid using Lipofectamine.

-

Treatment:

-

Incubate cells with the test compound (

) in the presence of -

Control A: R1881 alone (100% signal).

-

Control B: Vehicle (DMSO) alone (0% signal).

-

-

Readout: After 24h incubation, lyse cells and add Luciferin substrate. Measure luminescence.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.-

Success Metric: A potent antagonist will show an

.

-

Quantitative Data Summary

The following table summarizes the SAR trends for the aminophenyl imidazolidinedione scaffold in the context of AR antagonism (adapted from Jung et al., J. Med. Chem. 2010 and related literature).[3]

| Compound Variant | C5 Substituent | N3-Aryl Substituent | C2 Group | AR Affinity ( | Functional Activity |

| Basic Scaffold | Dimethyl | 4-Aminophenyl | Oxygen | Weak Agonist | |

| Steric Lock | Cyclobutyl | 4-Aminophenyl | Oxygen | Partial Antagonist | |

| Electronic Opt. | Dimethyl | 4-Cyano-3-CF3-phenyl | Oxygen | Antagonist | |

| Thio-Switch | Dimethyl | 4-Cyano-3-CF3-phenyl | Sulfur | Potent Antagonist | |

| Optimized Drug | Dimethyl | 4-Amido-3-CF3-phenyl | Sulfur | Full Antagonist (Enzalutamide-like) |

References

-

Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry.[3][4]

-

Tran, C., et al. (2009). Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer. Science.

-

Muccioli, G. G., et al. (2006).[2] Synthesis and Activity of 1,3,5-Triphenylimidazolidine-2,4-diones... Journal of Medicinal Chemistry.[3][4]

-

El-Azab, A. S., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa.[5] Archiv der Pharmazie.[1][4][5]

-

Bhor, R. J., et al. (2025). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Asian Journal of Research in Chemistry.

Sources

- 1. sciencescholar.us [sciencescholar.us]

- 2. Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity [mdpi.com]

- 4. ijpsdronline.com [ijpsdronline.com]

- 5. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione, a hydantoin derivative of significant interest in medicinal chemistry. Hydantoins are a class of heterocyclic compounds recognized for their diverse biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties.[1][2][3] This protocol is designed to be executed by trained professionals in a controlled laboratory setting.

Introduction and Scientific Background

The synthesis of hydantoin derivatives is a cornerstone of modern medicinal chemistry.[4][5] The target molecule, 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione, incorporates a crucial pharmacophore that can be further functionalized for the development of novel therapeutic agents. The protocol detailed herein utilizes the well-established Bucherer-Bergs reaction, a robust and versatile one-pot multicomponent reaction for the synthesis of 5,5-disubstituted hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium carbonate.[6][7][8]

The Bucherer-Bergs reaction is prized for its operational simplicity and the typically crystalline nature of its products, which simplifies purification.[1][4] The mechanism proceeds through the initial formation of a cyanohydrin from the ketone, followed by reaction with ammonia (from ammonium carbonate) to form an aminonitrile. Subsequent reaction with carbon dioxide (also from ammonium carbonate) and intramolecular cyclization yields the final hydantoin product.[7][9]

Experimental Protocol

This section outlines the detailed step-by-step methodology for the synthesis of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity/Grade | Supplier |

| 2-Aminoacetophenone | C₈H₉NO | 135.16 | 13.52 g (0.1 mol) | ≥98% | Sigma-Aldrich |

| Potassium Cyanide | KCN | 65.12 | 7.16 g (0.11 mol) | ≥97% | Sigma-Aldrich |

| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 | 28.83 g (0.3 mol) | ≥99% | Sigma-Aldrich |

| Ethanol | C₂H₅OH | 46.07 | 150 mL | 95% | Fisher Scientific |

| Water | H₂O | 18.02 | 150 mL | Deionized | - |

| Hydrochloric Acid | HCl | 36.46 | As needed | 1 M | VWR |

| Sodium Hydroxide | NaOH | 40.00 | As needed | 1 M | VWR |

| Round-bottom flask | - | - | 500 mL | - | - |

| Reflux condenser | - | - | - | - | - |

| Heating mantle | - | - | - | - | - |

| Magnetic stirrer | - | - | - | - | - |

| Buchner funnel | - | - | - | - | - |

| Filter paper | - | - | - | - | - |

| Beakers | - | - | Various sizes | - | - |

| Graduated cylinders | - | - | Various sizes | - | - |

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminoacetophenone (13.52 g, 0.1 mol), ammonium carbonate (28.83 g, 0.3 mol), and 150 mL of 95% ethanol.

-

Addition of Cyanide: In a well-ventilated fume hood, carefully add potassium cyanide (7.16 g, 0.11 mol) to the reaction mixture. EXTREME CAUTION must be exercised when handling potassium cyanide as it is highly toxic.[10][11][12] Ensure appropriate personal protective equipment (PPE) is worn.[13]

-

Reaction: Add 150 mL of deionized water to the flask. Heat the mixture to reflux (approximately 60-70 °C) with continuous stirring.[8] Maintain the reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form upon cooling.

-

Acidification: Slowly and carefully acidify the reaction mixture to a pH of approximately 6 by the dropwise addition of 1 M hydrochloric acid. This step should be performed in a fume hood as hydrogen cyanide gas may be evolved.[10]

-

Isolation of Product: Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

-

Purification: Wash the crude product with copious amounts of cold deionized water to remove any unreacted salts. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.[1][4]

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Reaction Mechanism

The synthesis of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione via the Bucherer-Bergs reaction proceeds through several key intermediates.

Caption: Simplified Bucherer-Bergs reaction mechanism.

Characterization

The identity and purity of the synthesized 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Results |

| Melting Point | A sharp melting point indicates high purity. |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the aminophenyl group, the methyl group, and the N-H protons of the hydantoin ring. |

| ¹³C NMR | The spectrum should display signals for the carbonyl carbons of the hydantoin ring, the quaternary carbon at the 5-position, and the carbons of the aromatic ring and the methyl group. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₁N₃O₂). |

| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino and hydantoin groups, C=O stretching of the carbonyl groups, and C-H stretching of the aromatic and methyl groups. |

Safety Precautions

This synthesis involves the use of highly toxic potassium cyanide and should only be performed by qualified personnel in a well-ventilated fume hood. [10][12]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (double gloving is recommended).[13]

-

Handling Potassium Cyanide: Potassium cyanide is fatal if swallowed, inhaled, or absorbed through the skin.[10] Avoid creating dust. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.[10]

-

Acidification: The acidification step must be performed with extreme caution in a fume hood to prevent the release of highly toxic hydrogen cyanide gas.[10]

-

Waste Disposal: All waste materials containing cyanide must be treated as hazardous waste and disposed of according to institutional and local regulations.[10]

-

Emergency Procedures: Be familiar with the location and operation of safety showers and eyewash stations.[11][13] In case of exposure, seek immediate medical attention.[10][13]

Conclusion

This protocol provides a detailed and reliable method for the synthesis of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione using the Bucherer-Bergs reaction. By following the outlined steps and adhering to the stringent safety precautions, researchers can successfully synthesize this valuable compound for further investigation in drug discovery and development programs.

References

- Potassium Cyanide Safe Handling Guideline. (2013, May 20).

- Potassium cyanide. (2009, February 10). HAYASHI PURE CHEMICAL IND.,LTD.

- Working with Hazardous Chemicals. Organic Syntheses.

- The preparation of disubstituted aminoacetones and related hydantoins. Journal of the American Chemical Society.

- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021, June 30). Molecules.

- Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Yale Environmental Health & Safety.

- Potassium cyanide - Safety D

- Synthesis of Hydantoin & Its Deriv

- Hydantoin synthesis. Organic Chemistry Portal.

- A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023, January 15). Journal of Drug Delivery and Therapeutics.

- Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. (n.d.).

- Bucherer-Bergs Reaction. (n.d.). Alfa Chemistry.

- Bucherer-Bergs Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.

- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Deriv

- Substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity stud. (2017, January 26). Journal of Applied Sciences Research.

- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). Molecules.

- Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021, July 28). Encyclopedia MDPI.

- Synthesis of imidazolidine 2,4 – dione derivatives. (2022, April 27). ScienceScholar.

- SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. (n.d.). Semantic Scholar.

- 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione. (2019, October 3). Molbank.

- DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. (n.d.).

- Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. (2017, September 5). MedCrave online.

- Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. (2024, July 18). MDPI.

- (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. (n.d.). PubChem.

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [mdpi.com]

- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [ouci.dntb.gov.ua]

- 6. study.com [study.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 11. direct.hpc-j.co.jp [direct.hpc-j.co.jp]

- 12. orgsyn.org [orgsyn.org]

- 13. ehs.yale.edu [ehs.yale.edu]

Application Note: Purification Protocol for 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione

Executive Summary

This guide details the purification of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione (also known as 5-(2-aminophenyl)-5-methylhydantoin). This compound presents a specific chromatographic challenge due to its amphoteric nature : it contains a weakly acidic hydantoin ring (pKa ~8–9) and a weakly basic primary aniline group (pKa ~4–5).

Standard silica gel chromatography often results in peak tailing (streaking) due to the interaction between the basic amine and acidic silanol groups on the stationary phase. This protocol utilizes a base-deactivated mobile phase and a dry-loading technique to ensure high resolution and recovery.

Compound Analysis & Chemical Context

| Property | Description | Chromatographic Implication |

| Structure | 5,5-disubstituted hydantoin with an ortho-amino phenyl group. | High polarity; potential for intramolecular H-bonding. |

| Acidity/Basicity | Amphoteric (Acidic imide -NH-, Basic amine -NH₂). | Requires pH control in mobile phase to prevent ionization-induced streaking. |

| Solubility | Soluble in DMSO, MeOH, warm EtOH. Poor in Hexanes, DCM. | Dry loading is mandatory; liquid loading in strong solvent (MeOH) will destroy resolution. |

| UV Absorption | Strong | Detectable at 254 nm .[1][2] |

| Staining | Primary amine present.[2] | Ninhydrin active (turns purple/red upon heating). |

Pre-Chromatography Method Development

Before scaling to a column, Thin Layer Chromatography (TLC) conditions must be optimized.

TLC Optimization Strategy

Goal: Achieve a Retention Factor (

-

Stationary Phase: Silica Gel 60

aluminum-backed plates. -

Visualizer: UV Lamp (254 nm) followed by Ninhydrin stain.

Tested Solvent Systems:

| System | Composition (v/v) | Result | Recommendation |

| A | Hexane : Ethyl Acetate (1:1) | Too non-polar. | |

| B | 100% Ethyl Acetate | Better, but insufficient elution power. | |

| C | DCM : MeOH (95:5) | Good polarity, but amine interaction causes streaking. | |

| D | DCM : MeOH : TEA (94:5:1) | Optimal. Triethylamine (TEA) blocks silanols. |

Critical Insight: The addition of 1% Triethylamine (TEA) is non-negotiable. Without it, the amine group will hydrogen-bond to the silica, resulting in broad bands and co-elution with impurities.

Detailed Protocol: Flash Column Chromatography[3][4]

Phase 1: Column Preparation

-

Stationary Phase: Use Silica Gel 60 (40–63 µm particle size).

-

Column Dimensions: Select based on crude mass (Ratio 1:30 to 1:50 silica-to-crude).

-

Slurry Packing:

-

Prepare the mobile phase: Dichloromethane (DCM) containing 1% Triethylamine (TEA) .

-

Suspend silica in this solvent.

-

Pour into the column and flush with 2 column volumes (CV) to neutralize the silica surface.

-

Phase 2: Sample Loading (Dry Loading)

Why Dry Load? The compound has poor solubility in DCM. Dissolving it in Methanol and loading it as a liquid will cause the band to travel too fast initially ("breakthrough"), ruining separation.

-

Dissolve the crude mixture in a minimal amount of Methanol (MeOH) .

-

Add silica gel (approx. 2x the mass of the crude) to the solution.

-

Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

-

Carefully load this powder onto the top of the packed column.

-

Add a small layer of sand (approx. 1 cm) on top to protect the bed.

Phase 3: Elution Gradient

Run the column using a stepwise gradient to remove non-polar impurities first.

-

Fraction 1-5 (Equilibration): 100% DCM (+ 1% TEA). Elutes non-polar byproducts.

-

Fraction 6-15 (Elution Start): 98% DCM : 2% MeOH (+ 1% TEA).

-

Fraction 16-30 (Target Elution): 95% DCM : 5% MeOH (+ 1% TEA). Target compound usually elutes here.

-

Fraction 30+ (Flush): 90% DCM : 10% MeOH (+ 1% TEA). Elutes highly polar salts/tars.

Phase 4: Workup

-

Combine fractions containing the pure spot (verify via TLC).

-

Evaporate solvent.

-

Important: To remove residual Triethylamine, co-evaporate the solid twice with Ethanol or dry under high vacuum for 12 hours.

Process Visualization

Workflow Diagram

The following diagram outlines the critical decision points and workflow for the purification process.

Figure 1: Step-by-step workflow for the purification of aminophenyl hydantoins, emphasizing dry loading.

Validation & Quality Control

Once the column is complete, the purity must be validated.

-

HPLC Purity Check:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Gemini).

-

Mobile Phase: Water (0.1% Formic Acid) : Acetonitrile Gradient (5%

95%).[1] -

Rationale: Reverse phase is orthogonal to normal phase silica. If it is pure here, the method was successful.

-

-

NMR Spectroscopy:

-

Check for the disappearance of TEA peaks (quartet at ~2.5 ppm, triplet at ~1.0 ppm) to ensure efficient drying.

-

Verify the integration of the aromatic protons (4H) vs the methyl group (3H).[3]

-

Troubleshooting Guide

| Issue | Cause | Solution |

| Streaking / Tailing | Amine interacting with Silica. | Increase TEA concentration to 2%. Ensure column was pre-flushed with TEA. |

| Compound Co-elutes | Gradient too steep. | Hold the gradient at 2% MeOH for longer (isocratic hold) before increasing polarity. |

| Precipitation on Column | Solubility limit reached. | Use Dry Loading (as described). Do not attempt liquid loading. |

| TEA Contamination | TEA has high boiling point. | Co-evaporate with EtOH or use Ammonia in MeOH (7N NH3 in MeOH) as the modifier instead. |

References

-

General Hydantoin Synthesis & Properties

-

Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.

-

-

Chromatographic Principles for Amines

-

Specific Analog Purification (Phenylhydantoins)

-

Konstantinović, S., et al. (2013).[5] "Synthesis and antimicrobial activity of some new 5,5-disubstituted hydantoins." Journal of the Serbian Chemical Society.

-

-

pKa and Physical Data

-

PubChem Database. "5-Methylhydantoin Compound Summary." (Used for structural property inference of the hydantoin core).

-

Sources

Application Note & Protocol: Determining the Cytotoxicity of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione using the MTT Assay

Introduction

The evaluation of a compound's cytotoxic potential is a critical step in the early stages of drug discovery and development. The imidazolidine-2,4-dione scaffold, also known as hydantoin, is a core structure in several anticonvulsant drugs and is being explored for other therapeutic properties.[1] This document provides a detailed protocol for assessing the in-vitro cytotoxicity of a novel derivative, 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

The MTT assay is a widely adopted, rapid, and sensitive method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] The protocol outlined here is designed for researchers, scientists, and drug development professionals to establish a robust and reproducible cytotoxicity profile for novel chemical entities.

Principle of the MTT Assay

The MTT assay's principle is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[4][5] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, living cells.[2][4] Therefore, the amount of formazan produced is directly proportional to the number of viable cells.[5][6] The insoluble formazan crystals are then dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured with a spectrophotometer, typically between 550 and 600 nm.[2][4] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in metabolic activity and, consequently, cell viability.

Figure 1: Mechanism of the MTT Assay.

Materials and Reagents

-

Test Compound: 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione

-

Cell Line: A suitable cancer or normal cell line (e.g., HeLa, A549, HEK293). Cell lines should be obtained from a reputable source like ATCC.[7]

-

Culture Medium: Recommended complete growth medium for the chosen cell line (e.g., DMEM or RPMI-1640).[8]

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin Solution

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL stock solution in sterile PBS. Store protected from light.[2]

-

Solubilization Solution: Dimethyl Sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.

-

Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

-

Trypsin-EDTA Solution

-

Positive Control: Doxorubicin or another known cytotoxic agent.

-

Equipment:

-

Humidified incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

Inverted microscope

-

96-well flat-bottom, tissue culture-treated microplates

-

Multichannel pipette

-

Microplate reader with a filter between 550-600 nm[2]

-

Experimental Protocol

This protocol is a comprehensive guide. Optimization of cell seeding density and incubation times is crucial and should be performed for each specific cell line and experimental condition.[9]

Part 1: Cell Culture and Seeding

-

Cell Maintenance: Culture cells in their recommended complete growth medium in a 37°C, 5% CO₂ humidified incubator.[10][11] Ensure cells are in the exponential growth phase before starting the experiment.

-

Cell Harvesting: When cells reach approximately 80% confluency, wash them with PBS and detach them using Trypsin-EDTA.[10]

-

Cell Counting: Neutralize the trypsin with complete medium, collect the cells, and perform a cell count (e.g., using a hemocytometer and trypan blue) to determine cell viability.

-

Seeding: Dilute the cell suspension to the optimal seeding density (typically 5,000 to 10,000 cells/well) in a final volume of 100 µL of complete growth medium per well in a 96-well plate.[12]

-

Incubation: Incubate the plate for 24 hours to allow cells to attach and resume normal growth.[12][13]

Part 2: Compound Preparation and Treatment

-

Stock Solution: Prepare a high-concentration stock solution of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione in sterile DMSO. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Serial Dilutions: Perform a series of dilutions of the test compound in culture medium to achieve the desired final concentrations for treatment. A common approach is a two-fold or ten-fold dilution series.

-

Cell Treatment: After the 24-hour pre-incubation, carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

-

Controls: Include the following controls on each plate:

-

Untreated Control (100% Viability): Cells treated with culture medium only.

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest concentration of the test compound.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to ensure the assay is responsive.

-

Blank Control: Wells containing culture medium only (no cells) to measure background absorbance.[14]

-

-

Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Part 3: MTT Assay and Data Acquisition

-

MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[2][12]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C.[2][14][15] During this time, purple formazan crystals will become visible within the cells when observed under a microscope.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[12] Add 100 µL of DMSO to each well to dissolve the crystals.[4][12]

-

Mixing: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.[14]

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[12] A reference wavelength of >650 nm can be used to subtract background noise.[2]

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Data Analysis and Interpretation

-

Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance readings.

-

Calculate Percent Viability: The viability of cells in each well is expressed as a percentage relative to the untreated control cells.

% Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control)] x 100 [4]

-

Dose-Response Curve: Plot the percent viability (Y-axis) against the logarithm of the test compound concentration (X-axis).

-

Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is determined from the dose-response curve using non-linear regression analysis, often performed with software like GraphPad Prism or specialized online calculators.[16][17][18]

Sample Data Presentation

| Compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |

| 0 (Control) | 1.254 | 0.085 | 100.0% |

| 1 | 1.198 | 0.072 | 95.5% |

| 10 | 0.988 | 0.061 | 78.8% |

| 50 | 0.632 | 0.045 | 50.4% |

| 100 | 0.315 | 0.033 | 25.1% |

| 200 | 0.150 | 0.021 | 12.0% |

Table 1: Example data from an MTT assay showing a dose-dependent cytotoxic effect. The calculated IC₅₀ would be approximately 50 µM.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High Background | Media components (phenol red, serum) interfering; Microbial contamination.[14] | Use serum-free, phenol red-free medium during MTT incubation.[13][14] Ensure aseptic technique and check cultures for contamination.[9] |

| Low Absorbance Signal | Insufficient cell number; Low metabolic activity; MTT incubation time too short.[9][14] | Optimize cell seeding density. Ensure cells are healthy and in log phase. Increase MTT incubation time (e.g., in 1-hour increments up to 4 hours).[14] |

| Inconsistent Replicates | Incomplete formazan solubilization; Pipetting errors; "Edge effect" in the 96-well plate.[14] | Ensure crystals are fully dissolved by shaking.[14] Use a multichannel pipette for consistency. Avoid using the outermost wells of the plate to minimize evaporation. |

| Test Compound Interference | The compound is colored or has reducing/oxidizing properties. | Run a parallel plate with the compound in cell-free medium to measure its intrinsic absorbance or interaction with MTT and subtract this from the experimental values. |

References

-

Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

-

On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Slideshare. (n.d.). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). Retrieved from [Link]

-

Protocol Online. (n.d.). MTT ASSAY. Retrieved from [Link]

-

NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results?. Retrieved from [Link]

-

YouTube. (2020, September 27). How to calculate IC50 from MTT assay. Retrieved from [Link]

-

Protocol Online. (n.d.). MTT (Assay protocol). Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

-

PubChem. (n.d.). (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,4-Imidazolidinedione, 5-methyl- (CAS 616-03-5). Retrieved from [Link]

Sources

- 1. 5,5-Dimethylhydantoin | 77-71-4 [chemicalbook.com]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. MTT assay - Wikipedia [en.wikipedia.org]

- 5. What is the principle of MTT assays? | AAT Bioquest [aatbio.com]

- 6. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]

- 7. atcc.org [atcc.org]

- 8. onscience.es [onscience.es]

- 9. atcc.org [atcc.org]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. atcc.org [atcc.org]

- 12. bds.berkeley.edu [bds.berkeley.edu]

- 13. clyte.tech [clyte.tech]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. IC50 Calculator (MTT Assay, Triplicates) [pharmcalculator.github.io]

"antidiabetic screening of novel imidazolidine-2,4-dione compounds"

Executive Summary & Rationale

The imidazolidine-2,4-dione (hydantoin) scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere to the thiazolidinedione (TZD) ring found in glitazones (e.g., Pioglitazone). Unlike TZDs, which are primarily PPAR-

This guide moves beyond generic screening. It details a Target-Deconvolution Strategy designed to classify novel hydantoins not just as "antidiabetics," but specifically as Insulin Sensitizers (via PTP1B/PPAR-

Strategic Screening Workflow

The following workflow enforces a "fail-fast" logic. Compounds must pass the enzymatic "Dual-Hit" threshold before progressing to costly cell-based models.

Figure 1: Hierarchical screening workflow for hydantoin derivatives. The "Dual-Hit" gate at Step 2 ensures only compounds with specific mechanistic potential advance.

Protocol A: High-Throughput Enzymatic Screening (The "Dual-Hit" Strategy)

Hydantoins are notoriously insoluble in aqueous buffers. This protocol incorporates a Solubility Optimization Step often overlooked in standard literature.

Target 1: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Rationale: PTP1B dephosphorylates the insulin receptor, terminating the signal. Inhibition prolongs insulin action. Hydantoins mimic the phosphotyrosine substrate.

Reagents:

-

Enzyme: Recombinant Human PTP1B (0.5 µ g/well ).

-

Substrate: p-Nitrophenyl Phosphate (pNPP, 2 mM).

-

Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT (DTT is critical to prevent enzyme oxidation).

-

Reference Standard: Suramin or Ursolic Acid.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve hydantoin derivatives in 100% DMSO to 10 mM. Perform serial dilutions in buffer (not DMSO) to ensure final DMSO concentration in the well is <1% (v/v). Note: High DMSO denatures PTP1B.

-

Pre-Incubation: Add 10 µL of test compound and 40 µL of PTP1B enzyme to a 96-well clear plate. Incubate at 37°C for 15 minutes.

-

Reaction Initiation: Add 50 µL of pNPP substrate.

-

Kinetic Read: Measure absorbance at 405 nm every 60 seconds for 20 minutes.

-

Validation: The reaction must be linear (

). If non-linear, the compound may be precipitating or acting as a "pan-assay interference compound" (PAINS).

Target 2: Aldose Reductase (ALR2) Inhibition

Rationale: ALR2 converts glucose to sorbitol. Accumulation of sorbitol causes osmotic stress (cataracts/neuropathy). Hydantoins (e.g., Sorbinil) bind the anion pocket of ALR2.

Critical Modification: Use DL-glyceraldehyde as substrate instead of glucose to ensure specificity for ALR2 over Aldehyde Reductase (ALR1).

Step-by-Step Methodology:

-

Reaction Mix: 100 mM Potassium Phosphate buffer (pH 6.2), 0.1 mM NADPH, 10 mM DL-glyceraldehyde.

-

Execution: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+).

-

Calculation:

[1]

Protocol B: Functional Cell-Based Validation (3T3-L1 Adipocytes)

Enzymatic potency does not guarantee cellular activity due to membrane permeability issues. We use the 2-NBDG Glucose Uptake Assay (fluorescent) rather than radioactive

Cell Line: 3T3-L1 Fibroblasts (ATCC® CL-173™).

Differentiation Protocol (The "Golden Standard"):

-

Day 0: Post-confluence, induce with IBMX (0.5 mM), Dexamethasone (1 µM), and Insulin (10 µg/mL).

-

Day 2: Switch to medium with Insulin only.

-

Day 4-8: Maintain in standard DMEM. Visual Check: Cells must show >80% lipid droplet accumulation (Oil Red O positive) before use.

Glucose Uptake Methodology:

-

Starvation: Serum-starve differentiated adipocytes in low-glucose DMEM for 4 hours.

-

Treatment: Treat cells with test compounds (10, 50 µM) or Positive Control (Pioglitazone , 10 µM) for 24 hours.

-

Insulin Stimulation: Add 100 nM Insulin for the final 30 minutes to assess insulin-sensitizing effects (synergy).

-

Uptake: Add 2-NBDG (100 µM) for 30 minutes at 37°C.

-

Stop & Wash: Wash 3x with ice-cold PBS (stops transport).

-

Quantification: Measure fluorescence (Ex/Em: 465/540 nm).

Data Interpretation:

-

Agonist Activity: Compound alone increases uptake > Control.

-

Sensitizer Activity: Compound + Insulin > Insulin alone.

Mechanistic Visualization: The Hydantoin Pathway

The following diagram illustrates how Imidazolidine-2,4-dione derivatives modulate the insulin signaling cascade, distinguishing them from pure PPAR-

Figure 2: Dual mechanism of action. Hydantoins inhibit PTP1B (preventing IR deactivation) and activate PPAR-

Data Presentation & Statistical Validation

Report your screening data using the following table structure to allow direct comparison of potency vs. safety.

Table 1: Comparative Screening Data Template

| Compound ID | PTP1B IC | ALR2 IC | Glucose Uptake (Fold vs Control) | Selectivity Index (PTP1B/ALR2) |

| Ref: Pioglitazone | >100 (Inactive) | >100 | 2.5 ± 0.2 | N/A |

| Ref: Sorbinil | >100 | 0.2 ± 0.05 | 1.1 ± 0.1 | < 0.01 |

| Hydantoin-001 | 2.4 ± 0.3 | 1.8 ± 0.2 | 2.1 ± 0.3 | 1.33 (Dual) |

| Hydantoin-002 | 0.5 ± 0.1 | >50 | 2.8 ± 0.4 | >100 (Specific) |

Statistical Rule:

-

All enzymatic assays must be performed in triplicate (

). -

IC

values are calculated using non-linear regression (Sigmoidal Dose-Response, Variable Slope). -

Significance in cell assays is determined by One-way ANOVA followed by Dunnett’s post-hoc test vs. Vehicle Control.

References

-

Synthesis, biological evaluation and 3D-QSAR studies of imidazolidine-2,4-dione derivatives as novel protein tyrosine phosphatase 1B inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2015).[2][3] URL:[Link]

-

Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B. Source: Chemical Biology & Drug Design (2013).[4] URL:[Link]

-

Development of potent aldose reductase inhibitors having a hydantoin structure. Source: Journal of Medicinal Chemistry. URL:[Link]

-

Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling. (Protocol reference for Glucose Uptake). Source: PLOS ONE (2014).[5] URL:[Link]

-

Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake. Source: Journal of Cell Communication and Signaling (2014). URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. research.monash.edu [research.monash.edu]

- 3. Synthesis, biological evaluation and 3D-QSAR studies of imidazolidine-2,4-dione derivatives as novel protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione for Bioassays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility challenges with 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione in various bioassay formats. Our goal is to equip you with the knowledge to overcome experimental hurdles and ensure the scientific integrity of your results.

Introduction: Understanding the Challenge

5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione is a molecule with distinct chemical features that influence its solubility. The presence of an aromatic aminophenyl group and a hydantoin ring system suggests a complex solubility profile that is likely dependent on pH. Poor aqueous solubility is a common issue for many promising compounds in drug discovery, leading to underestimated biological activity, high variability in results, and challenges in establishing accurate structure-activity relationships (SAR).[1][2] This guide will walk you through systematic approaches to enhance the solubility of this compound for reliable bioassay performance.

Frequently Asked Questions (FAQs)

Q1: I'm seeing precipitate in my wells after adding the compound. What is the most likely cause?

A1: Compound precipitation upon addition to aqueous bioassay media is a common problem, often stemming from a few key factors:

-

Exceeding Intrinsic Solubility: The final concentration of the compound in the assay buffer is likely above its limit of aqueous solubility.

-

"Solvent Shock": When a concentrated stock solution (typically in an organic solvent like DMSO) is rapidly diluted into an aqueous buffer, the compound can crash out of solution before it has a chance to properly disperse.[3]

-

pH Incompatibility: The pH of your bioassay buffer may not be optimal for keeping 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione in solution. Based on its structure, the compound has both a basic amino group and an acidic hydantoin ring, making its solubility highly pH-dependent.[4][5]

-

Interactions with Media Components: The compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.[3]

Q2: What is the first and simplest step I should take to try and dissolve my compound?

A2: The most straightforward initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock into your aqueous assay buffer.[6] This co-solvency method is widely used in bioassays.[7] However, it's crucial to keep the final concentration of the organic solvent low (typically ≤0.5-1%) to avoid solvent-induced cytotoxicity or interference with the assay.[8]

Q3: How can I predict the optimal pH for solubilizing 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione?

A3: While experimental determination is always best, we can make an educated prediction based on the pKa values of the compound's functional groups.

-

The 2-aminophenyl group is basic. The pKa of the amino group in a similar structure, 2-aminophenol, is approximately 4.78.[9][10] Below this pH, the amino group will be protonated (cationic), which generally increases water solubility.

-

The imidazolidine-2,4-dione (hydantoin) ring is weakly acidic. The pKa of the N-H proton in the hydantoin ring is approximately 9.1.[5][11] Above this pH, the hydantoin ring can be deprotonated (anionic), which can also enhance aqueous solubility.

Therefore, you will likely see increased solubility in either acidic (pH < 4.8) or basic (pH > 9.1) conditions. The compound is expected to be least soluble around its isoelectric point, which will be in the neutral pH range typical of many cell culture media (pH 7.2-7.4).[12]

Q4: Can the solubility enhancement method itself affect my bioassay results?

A4: Absolutely. It is critical to choose a method that is compatible with your specific assay.

-

Co-solvents (e.g., DMSO, ethanol): At higher concentrations, these can be toxic to cells, denature proteins, or directly inhibit enzyme activity.[8][13][14] Always run a vehicle control with the same final concentration of the solvent to account for these effects.

-

pH Adjustment: Drastic changes in pH can alter protein structure and function, affecting enzyme kinetics or cell viability. Ensure your biological system is stable and functional at the tested pH.

-

Cyclodextrins: These are generally well-tolerated but can sometimes interact with assay components or, in rare cases, inhibit enzymes by sequestering the substrate or binding to the enzyme itself.[12][15]

Troubleshooting Guide: Step-by-Step Solutions

If you are encountering solubility issues, follow this systematic troubleshooting guide.

Problem 1: Precipitate Forms Immediately Upon Dilution of Stock Solution

This is a classic sign of the compound crashing out of solution.

| Potential Cause | Solutions |

| Exceeding Solubility Limit | 1. Reduce Final Concentration: Test a lower final concentration of the compound. 2. Increase Co-solvent Percentage: If your assay allows, slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%). Always check for solvent toxicity.[8] |

| "Solvent Shock" | 1. Optimize Mixing: Add the stock solution to the assay buffer while vortexing or stirring to promote rapid dispersion. 2. Serial Dilution: Instead of a large single dilution, perform a series of smaller dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO, then dilute that into your aqueous buffer. |

| Temperature Effects | 1. Pre-warm Buffer: Ensure your assay buffer is at the experimental temperature (e.g., 37°C) before adding the compound.[3] 2. Gentle Warming: Briefly warming the final solution (e.g., to 37°C) may help dissolve the compound, but be cautious of potential degradation. |

Problem 2: Solution is Initially Clear but Becomes Cloudy or Shows Precipitate Over Time

This suggests that the compound is in a supersaturated state and is slowly precipitating, or it may be unstable.

| Potential Cause | Solutions |

| Supersaturation/Metastable Solution | 1. Use Immediately: Prepare the working solutions immediately before use in the assay. 2. Lower the Concentration: Work at a concentration that is known to be thermodynamically stable. |

| Compound Instability | 1. Evaluate Stability: Assess the stability of the compound in your chosen buffer over the time course of your experiment. This can be done using HPLC to monitor for degradation products. |

| pH Shift During Incubation | 1. Monitor pH: Cell metabolism can alter the pH of the culture medium over time.[3] If significant pH changes are observed, consider using a more robustly buffered medium. |

Problem 3: Inconsistent or Non-Reproducible Bioassay Results

This can be a subtle indicator of solubility problems, where micro-precipitates that are not easily visible are affecting the assay.

| Potential Cause | Solutions |

| Micro-precipitation | 1. Visual Inspection: Carefully inspect the wells of your microplate for any signs of precipitate, especially at the bottom of the wells.[16] 2. Turbidity Measurement: Use a plate reader to measure absorbance at a high wavelength (e.g., 600-700 nm) where the compound does not absorb. An increase in absorbance can indicate light scattering from a precipitate.[6] |

| Variable Solubilization | 1. Standardize Protocol: Ensure your solubilization and dilution protocol is highly consistent between experiments. Minor variations in mixing speed or temperature can lead to different levels of dissolved compound. |

Experimental Protocols for Solubility Enhancement

Protocol 1: Co-Solvent Titration for Stock Solution Preparation

This protocol helps determine the maximum workable concentration of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione in a co-solvent like DMSO.

-

Weighing: Accurately weigh out a small amount of the compound (e.g., 1-2 mg) into a clean, dry vial.

-

Solvent Addition: Add a small, precise volume of DMSO (e.g., 50 µL) to the vial.

-

Mixing: Vortex the vial vigorously for 1-2 minutes.

-

Sonication: Place the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.[17]

-

Visual Inspection: Check for any remaining solid particles.

-

Titration: If the solid has completely dissolved, add another small, precise volume of the compound and repeat steps 3-5. If solid remains, add small increments of DMSO (e.g., 10 µL at a time), repeating steps 3-5 until the compound is fully dissolved.

-

Calculation: Calculate the final concentration of your stock solution. It is recommended to work with a stock concentration that is slightly below this determined maximum to ensure stability.

Protocol 2: pH-Based Solubility Enhancement

This protocol is for preparing working solutions in aqueous buffers of varying pH.

-

Prepare Buffers: Prepare a set of biologically compatible buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0, 9.0, 10.0).

-

Prepare Concentrated Stock: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM) as described in Protocol 1.

-

Dilution: Add a small volume of the DMSO stock to each buffer to achieve the desired final concentration (ensure the final DMSO concentration is constant and low, e.g., 0.5%).

-

Equilibration: Incubate the solutions for a set period (e.g., 1-2 hours) at the desired experimental temperature.

-

Assessment: Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant using HPLC-UV or a similar method.

Protocol 3: Cyclodextrin-Mediated Solubilization

This protocol uses hydroxypropyl-β-cyclodextrin (HP-β-CD) to form a water-soluble inclusion complex.[6]

-

Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-40% w/v).

-

Compound Addition: Add the solid 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione directly to the HP-β-CD solution.

-

Complexation: Vortex and sonicate the mixture until the compound is fully dissolved. This may take longer than with organic solvents.

-

Dilution: This solution can then be used directly or further diluted with the assay buffer as needed.

Visualizing Workflows and Concepts

Diagram 1: Troubleshooting Workflow for Compound Precipitation

Caption: A logical workflow for troubleshooting compound precipitation.

Diagram 2: pH-Dependent Ionization of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione

Caption: Predicted ionization states and relative solubility at different pH ranges.

Summary of Key Parameters

| Parameter | Recommendation | Considerations |

| Primary Co-solvent | Dimethyl Sulfoxide (DMSO) | Cell culture grade, anhydrous. Keep final concentration <0.5% if possible to avoid toxicity.[8] |

| Stock Concentration | 1-10 mM in DMSO | Higher concentrations are more prone to precipitation upon dilution or during freeze-thaw cycles.[1] |

| Optimal pH Range (Predicted) | Acidic (pH < 4.8) or Basic (pH > 9.1) | Must be compatible with the biological system of the assay. |

| Alternative Solubilizer | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Excellent for reducing organic solvent use; may interact with some assays. |

| Precipitation Check | Visual inspection & Turbidimetry (A600-700nm) | Micro-precipitates can be invisible to the naked eye but still affect results.[6] |

We trust this guide will be a valuable resource in your research endeavors. For further assistance, please do not hesitate to contact our technical support team.

References

- Avdeef, A., Berger, C. M., & Brownell, C. (2000). pH-metric solubility. 2. Correlation between the acid-base titration and the saturation shake-flask solubility-pH methods. Pharmaceutical research, 17(1), 85–89.

- ChemBK. (2024, September 23). imidazolidine-2,4-dione.

- Stack Exchange Chemistry. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?

- pION INC. (n.d.).

- Kramer, N. I., Krismart, R., & Legler, J. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Chemosphere, 81(5), 657–663.

- Palmer, D. S., McDonagh, J. L., Mitchell, J. B., van de Waterbeemd, H., & O'Boyle, N. M. (2021). Physics-Based Solubility Prediction for Organic Molecules.

- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.

- Al-Shalabi, E., & Gort, S. M. (2022). Considerations regarding use of solvents in in vitro cell based assays.

- BioAssay Systems. (n.d.). Troubleshooting.

- BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Results in MTT Assay for Compound X.

- Google Patents. (n.d.).

- BenchChem. (2025). Protocol for the Solubilization of 28-Homobrassinolide for Bioassays.

- Younis, H. M. (n.d.).

- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451.

- Wikipedia. (n.d.). 2-Aminophenol.

- BenchChem. (2025).

- Beil, W., & Witte, K. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. CHIMIA International Journal for Chemistry, 64(5), 329–333.

- Varming, A. K., Kildegaard, H. F., & Mørtz, E. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 875–883.

- Varming, A. K., Kildegaard, H. F., & Mørtz, E. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC.

- Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302–1308.

- Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.

- National Center for Biotechnology Information. (n.d.). Hydantoin.

- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.

- Thermo Fisher Scientific. (2025, February 27).

- Szeman, J., & Szente, L. (2013). Cyclodextrins in Analytical Chemistry: Host–Guest Type Molecular Recognition. Analytical Chemistry, 85(15), 7367–7375.

- ResearchGate. (n.d.). The pK a values for aminophenols isomers.

- Kumar, V., Addlagatta, A., & Mahale, S. (2014). Bridging of a substrate between cyclodextrin and an enzyme's active site pocket triggers a unique mode of inhibition. PloS one, 9(5), e96924.

- Berthold Technologies. (n.d.).

- ResearchGate. (2025, August 6). (PDF)

- ResearchGate. (2025, August 8).

- ResearchGate. (2026, February 9). (PDF)

- National Center for Biotechnology Information. (2023, September 28). In Vitro Biological Properties of Cyclodextrin-Based Polymers: Interaction with Human Serum Albumin, Red Blood Cells and Bacteria. In MDPI.

- Reich, H. (2021). Approximate pKa chart of the functional groups: values to know. ACS Division of Organic Chemistry.

- National Center for Biotechnology Information. (n.d.). 2-Aminophenol.

- Avicenna Journal of Medical Biochemistry. (n.d.). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells.

- Ataman Kimya. (n.d.). 2-IMIDAZOLIDINE-DIONE.

- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

- National Center for Biotechnology Information. (2020, June 1).

- Reich, H. (2022, April 7). Equilibrium pKa Table (DMSO Solvent and Reference). ACS Division of Organic Chemistry.

- ChemScene. (n.d.). 461-72-3 | Imidazolidine-2,4-dione.

Sources

- 1. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. 5 Detection Methods in Multimode Microplate Readers [thermofisher.com]

- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]

- 9. 2-Aminophenol - Wikipedia [en.wikipedia.org]

- 10. 2-Aminophenol | C6H7NO | CID 5801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Hydantoin | C3H4N2O2 | CID 10006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 15. Bridging of a substrate between cyclodextrin and an enzyme’s active site pocket triggers a unique mode of inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Scale-Up Synthesis of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

The synthesis of this hydantoin derivative is typically achieved through the Bucherer-Bergs reaction, a robust multicomponent reaction that combines a ketone (2-aminoacetophenone), a cyanide source (e.g., KCN or NaCN), and ammonium carbonate.[1][2] While straightforward on a small scale, scaling up this process introduces significant challenges related to reaction kinetics, heat transfer, mass transport, impurity control, and safety. This document provides practical, field-proven insights to navigate these complexities effectively.

Part 1: Frequently Asked Questions (FAQs) - Core Principles

This section covers fundamental questions about the reaction to ensure a solid theoretical grounding before addressing scale-up issues.

Q1: What is the reaction mechanism for the synthesis of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione?

The Bucherer-Bergs reaction proceeds through several key steps. Understanding this mechanism is critical for troubleshooting, as it helps identify which stage of the reaction is likely failing. The process begins with the in situ formation of an aminonitrile intermediate, which then reacts with carbon dioxide (from the decomposition of ammonium carbonate) and cyclizes to form the hydantoin ring.[3][4]

Caption: Mechanism of the Bucherer-Bergs hydantoin synthesis.

Q2: What are the critical reagents and their roles in this synthesis?

Each component in this multicomponent reaction has a specific function. The quality and ratio of these reagents are paramount for success, especially at scale.

| Reagent | Role | Key Considerations for Scale-Up |

| 2-Aminoacetophenone | Ketone Substrate | Purity is critical. Impurities can lead to side products that are difficult to remove. |

| Potassium or Sodium Cyanide (KCN/NaCN) | Cyanide Source | Highly toxic. Ensure strict safety protocols are in place. KCN is sometimes preferred for higher yields in specific cases. |

| Ammonium Carbonate ((NH₄)₂CO₃) | Source of Ammonia (NH₃) and Carbon Dioxide (CO₂) | Prone to decomposition and sublimation.[5] Use of a sealed or pressurized reactor is recommended for scale-up to prevent loss of volatile reagents. |

| Ethanol/Water | Solvent System | The ratio affects the solubility of both starting materials and the final product. Poor solubility can hinder the reaction rate.[5] |

A common molar ratio for the ketone:cyanide:ammonium carbonate is 1:2:2 to ensure balanced reactivity and drive the reaction to completion.[3]

Q3: What are the typical laboratory-scale reaction conditions?

On a lab scale, the reaction is often performed by heating the components in aqueous ethanol at 60-70°C in a round-bottom flask, sometimes with a reflux condenser.[6] However, these conditions are often suboptimal and lead to challenges during scale-up. For less reactive ketones, such as substituted benzophenones, higher temperatures (e.g., 110°C) in a closed vessel have been shown to significantly improve yields.[7][8]

Part 2: Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific problems encountered when transitioning the synthesis to a larger scale.

Low Yield and Incomplete Conversion

Q: My reaction yield dropped significantly when I increased the scale from 10g to 1kg. What are the most likely causes?

This is a common and multifaceted problem. The primary culprits are often related to physical and chemical parameters that do not scale linearly.

-

Loss of Volatile Reagents: Ammonium carbonate readily decomposes into ammonia and CO₂, which are essential for the reaction.[9] In an open or vented reactor at atmospheric pressure, these gases escape, shifting the equilibrium and stalling the reaction.

-

Expert Insight: The head-space in a large reactor provides a significant volume for these gases to occupy, reducing their concentration in the liquid phase where the reaction occurs.

-

Solution: Employ a sealed, pressure-rated reactor. This maintains a positive pressure of NH₃ and CO₂, keeping them dissolved in the reaction medium and driving the formation of the hydantoin.[5] Continuous flow reactors, which lack headspace, can also be highly effective.[9]

-

-

Inefficient Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain a consistent temperature throughout the mixture. Hot spots or cold spots can develop, leading to side reactions or incomplete conversion.

-

Expert Insight: Overheating can accelerate decomposition of reagents and promote side reactions. Insufficient heating will slow the reaction rate, especially for less reactive ketones.[7]

-

Solution: Use a reactor with a jacketed heating/cooling system and a robust overhead stirrer to ensure efficient and uniform heat distribution. Monitor the internal reaction temperature, not just the jacket temperature.

-

-

Poor Mixing and Mass Transport: As the reaction volume increases, ensuring that all reactants are in intimate contact becomes more challenging. The reaction is often biphasic or a slurry, making efficient mixing critical.

-

Expert Insight: If the ketone has poor solubility, the reaction becomes mass-transport limited.[5]

-

Solution: Use an appropriate agitator (e.g., pitched-blade turbine) and optimize the stirring speed to ensure homogeneity. For substrates with very poor solubility, consider alternative solvents like propylene glycol or melted acetamide, which have been shown to dramatically improve yields.[7]

-

Impurity Profile and Side Reactions

Q: On a larger scale, I'm observing a significant amount of a water-soluble impurity and some discoloration. What are these side products and how can I prevent them?

Side product formation is a frequent issue in the Bucherer-Bergs reaction, often exacerbated by the prolonged reaction times or temperature fluctuations common in scale-up operations.

-

Hydrolysis to Ureido Acids: The most common side product is the corresponding ureido acid, formed by the hydrolysis of the hydantoin ring.[5] This is especially prevalent during the acidic workup if conditions are not carefully controlled.

-

Expert Insight: The 2-amino group on the phenyl ring can make the final product more susceptible to certain pH-dependent degradation pathways.

-

Solution: During the acidification step for product precipitation, add the acid slowly with efficient cooling and stirring to maintain a controlled temperature and avoid localized pH extremes. Do not allow the product to sit for extended periods under strongly acidic or basic conditions.[5]

-

-

Polymerization and Degradation: Aldehydes are particularly prone to polymerization, but ketones can also degrade under harsh conditions, leading to discoloration (tar formation).

-

Expert Insight: The presence of the free amino group on your substrate could potentially catalyze certain degradation pathways or react with intermediates, though this is less common than hydrolysis.

-

Solution: Avoid excessive temperatures and reaction times. Using ultrasonication can sometimes accelerate the reaction at lower temperatures, minimizing degradation.[4][5] Monitoring the reaction by TLC or HPLC is crucial to determine the optimal endpoint and avoid "overcooking" the batch.

-

Purification Challenges

Q: My crude product is difficult to purify by recrystallization, and I'm experiencing low recovery. What are the best practices for purification at scale?

Purification is often a bottleneck in scale-up. While most hydantoins are crystalline and simple to purify, the presence of the polar amino group can alter solubility and complicate the process.[7]

-

Solvent Selection: The ideal recrystallization solvent should fully dissolve the product at an elevated temperature but provide very low solubility at room temperature or below.

-

Expert Insight: A common solvent system is an ethanol/water mixture.[3] However, the optimal ratio will depend on your specific product's purity and the nature of the impurities.

-

Solution: Perform a systematic solvent screen using small amounts of your crude product. Test various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile) and co-solvent systems (e.g., ethanol/water, acetone/water).

-

-

Crystallization Process: The cooling rate dramatically affects crystal size and purity.

-

Expert Insight: Rapid cooling ("crashing out") traps impurities within the crystal lattice, leading to a less pure product. Slow, controlled cooling allows for the formation of larger, purer crystals.

-

Solution: After dissolving the crude product at a high temperature, allow it to cool slowly and undisturbed. Seeding the solution with a few pure crystals when it is supersaturated can promote controlled crystallization. Once crystals have formed, cool the mixture further in an ice bath to maximize recovery before filtration.

-

Part 3: Recommended Scale-Up Protocol and Safety

This section provides a generalized step-by-step protocol for scale-up and highlights critical safety considerations.

Example Scale-Up Synthesis Protocol (1 mol scale)

This protocol is a guideline and must be adapted and optimized based on your specific equipment and safety assessments.

-

Reactor Setup: In a 10 L pressure-rated glass reactor equipped with an overhead stirrer, thermocouple, and jacketed heating/cooling system, charge 2-aminoacetophenone (135.16 g, 1.0 mol).

-

Reagent Addition: Add ethanol (2 L) and water (2 L). Begin stirring to dissolve the ketone. To this solution, add potassium cyanide (130.22 g, 2.0 mol) and ammonium carbonate (192.18 g, 2.0 mol). CAUTION: KCN is highly toxic. Handle with extreme care in a well-ventilated area using appropriate PPE. [5]

-

Reaction: Seal the reactor. Heat the mixture to 80-90°C with vigorous stirring. The internal pressure will rise; monitor it closely and do not exceed the reactor's pressure rating. Maintain the temperature for 12-24 hours.

-

Monitoring: Periodically (and safely) take samples to monitor the reaction progress by HPLC or TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to 0-5°C using the reactor jacket. Slowly and carefully, add concentrated hydrochloric acid (HCl) dropwise or via a pump to adjust the pH to ~6-7. The product will precipitate. CAUTION: Acidification of a cyanide-containing solution will generate highly toxic HCN gas. This step MUST be performed in a well-ventilated fume hood or with appropriate off-gas scrubbing.

-

Isolation: Stir the resulting slurry at 0-5°C for 1-2 hours to ensure complete precipitation. Collect the solid product by filtration. Wash the filter cake thoroughly with cold water (3 x 500 mL) and then with a small amount of cold ethanol.

-

Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione.

Safety at Scale: A Critical Workflow

Scaling up the Bucherer-Bergs reaction introduces significant safety hazards that must be rigorously managed. The primary risks are the extreme toxicity of cyanide and the potential for a thermal runaway reaction.[10]

Caption: Critical safety workflow for scaling up the Bucherer-Bergs reaction.